![molecular formula C28H21BrN2O4S B2675400 N-(2-benzoyl-4-bromophenyl)-4-(indolin-1-ylsulfonyl)benzamide CAS No. 476633-57-5](/img/structure/B2675400.png)
N-(2-benzoyl-4-bromophenyl)-4-(indolin-1-ylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-benzoyl-4-bromophenyl)-4-(indolin-1-ylsulfonyl)benzamide, also known as BIBX1382, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It belongs to the class of tyrosine kinase inhibitors and has been shown to inhibit the epidermal growth factor receptor (EGFR) and the ErbB2 receptor.
Wissenschaftliche Forschungsanwendungen
Chemoselective Synthesis and Biological Interest
Chemoselective synthesis techniques, such as those described by Singh et al. (2017), involve the selective N-benzoylation of aminophenols using benzoylisothiocyanates. This process yields N-(2-hydroxyphenyl)benzamides, compounds with significant biological interest, through a mechanism involving thiourea formation and subsequent elimination of thiocyanic acid (Singh, R. Lakhan, & G. S. Singh, 2017). This research highlights the synthetic flexibility and the relevance of benzamide derivatives in medicinal chemistry.
Antimicrobial and Anticancer Properties
Research into N-substituted benzamide derivatives has demonstrated their potential in antimicrobial and anticancer applications. Kumar et al. (2014) synthesized a series of N-substituted benzenesulfonamide derivatives, showing in vitro antimicrobial and anticancer activities. Some compounds exhibited efficacy against microbial strains and cancer cell lines, suggesting the structural motif's utility in developing therapeutic agents (Kumar et al., 2014).
Anti-inflammatory Activity
The synthesis of novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties demonstrates another avenue of research. These compounds, synthesized and evaluated by Limban et al. (2013), showed significant anti-inflammatory effects and a low incidence of ulcers compared to indomethacin, a common anti-inflammatory drug (Limban, Missir, & Fahelelbom et al., 2013).
Histone Deacetylase Inhibition for Alzheimer's Disease
The development of selective histone deacetylase (HDAC) inhibitors for Alzheimer's disease represents another critical research direction. Lee et al. (2018) reported on a series of hydroxamic acids based on the 5-aroylindolyl moiety, particularly highlighting a compound with potent HDAC6 inhibitory activity. This compound showed potential in decreasing phosphorylation and aggregation of tau proteins, with implications for treating Alzheimer's disease (Lee et al., 2018).
Eigenschaften
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21BrN2O4S/c29-22-12-15-25(24(18-22)27(32)20-7-2-1-3-8-20)30-28(33)21-10-13-23(14-11-21)36(34,35)31-17-16-19-6-4-5-9-26(19)31/h1-15,18H,16-17H2,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJVBXJOCUQOKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=C(C=C(C=C4)Br)C(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-4-bromophenyl)-4-(indolin-1-ylsulfonyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.